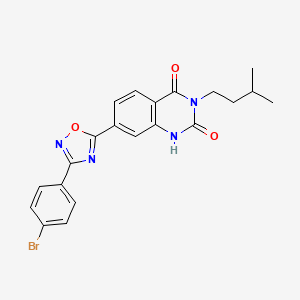
7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups, including a bromophenyl group, an oxadiazole ring, an isopentyl group, and a quinazoline dione structure .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group would likely be planar due to the aromaticity of the phenyl ring. The oxadiazole ring is a heterocyclic ring that contains two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the bromophenyl group could be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromophenyl group could potentially increase the compound’s density and boiling point compared to compounds with a simple phenyl group .Aplicaciones Científicas De Investigación
Anticancer Activity
The presence of the 1,2,4-oxadiazole and quinazoline moieties in the compound suggests potential anticancer properties. Compounds with similar structures have been synthesized and tested for their in vitro anticancer activity against various human cancer cell lines, including HeLa, MCF-7, A549, and PC3 . The bromophenyl group could also contribute to the cytotoxicity against cancer cells, making it a candidate for further cancer research.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their target proteins. The compound’s structure could allow it to bind effectively with enzymes like EGFR, which is significant in cancer progression. Such studies can provide insights into the compound’s potential as a targeted therapy agent .
Synthesis of Novel Hybrids
The compound’s structure is amenable to modifications, allowing the synthesis of novel hybrids that could exhibit enhanced biological activities. For instance, combining the pharmacophores of 1,4-benzoxazine and isoxazole could lead to new agents with improved anticancer, antimicrobial, or anti-inflammatory properties .
Development of Chemotherapeutic Agents
Given the ongoing need for chemotherapeutic agents with fewer side effects and reduced resistance, this compound could serve as a scaffold for developing new drugs. Its structure could be modified to minimize toxicity while maintaining or enhancing anticancer efficacy .
Biological Applications of Isoxazole Derivatives
Isoxazole derivatives are known for their low cytotoxicity and diverse biological activities. The compound could be used as a starting point for creating new isoxazole-based agents with anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, immunomodulatory, and antidiabetic properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3/c1-12(2)9-10-26-20(27)16-8-5-14(11-17(16)23-21(26)28)19-24-18(25-29-19)13-3-6-15(22)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYVHYLLDOENJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2361330.png)
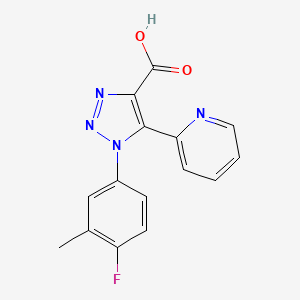
![methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2361332.png)
![2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2361333.png)
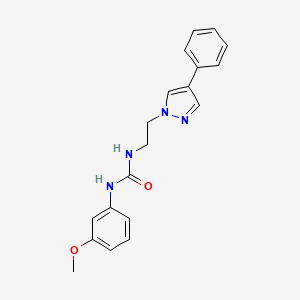
![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2361340.png)
![Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2361342.png)
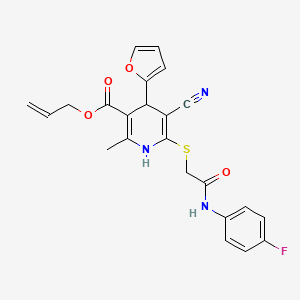
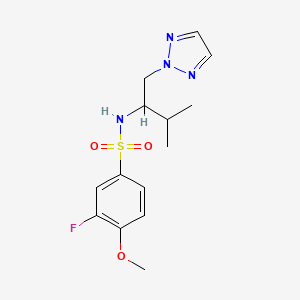
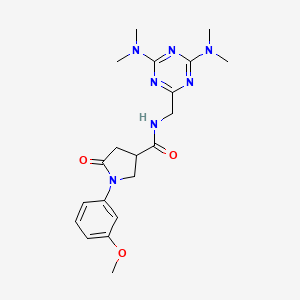
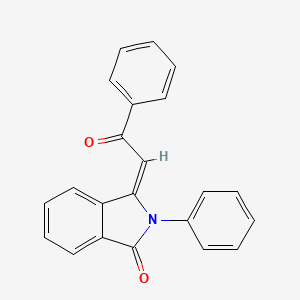
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2361351.png)
![1-methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B2361352.png)
![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride](/img/structure/B2361353.png)